2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid typically involves the reaction of 4-isopropylaniline with thioamide derivatives under specific conditions. The process often includes steps such as cyclization and subsequent functional group modifications to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and antidiabetic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Wirkmechanismus
The mechanism of action of 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It modulates pathways such as the AMPK pathway, which plays a crucial role in cellular energy homeostasis
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid
- 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid
Comparison: While these compounds share a similar thiazole core structure, 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C14H16N2O2S |
---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2-[2-(4-propan-2-ylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)10-3-5-11(6-4-10)15-14-16-12(8-19-14)7-13(17)18/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
PWSBPTSBOVJGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.